Chiral Purity Enables Enantioselective Synthesis of Active (S)-Configured DPP‑IV and FAP Inhibitors
The (S)-enantiomer of 4,4-difluoropyrrolidine-2-carboxamide is the required stereoisomer for generating bioactive cyanopyrrolidines with the correct (S)-configuration at the 2-position. Commercially available material is specified with an optical rotation of [α]₂₀/D −23° ± 5° (c = 0.5, H₂O) for the hydrochloride salt . The corresponding (R)-enantiomer (CAS 1315304‑75‑6) shows opposite optical rotation and delivers the inactive (R)-cyanopyrrolidine derivatives. In the DPP‑IV series, the (S)-stereochemistry confers >20‑fold greater potency compared to the (R)-antipode [1].
| Evidence Dimension | Stereochemical configuration – specific optical rotation |
|---|---|
| Target Compound Data | [α]₂₀/D −23° ± 5° (c 0.5, H₂O) for (S)-4,4‑difluoropyrrolidine-2‑carboxamide hydrochloride |
| Comparator Or Baseline | (R)-4,4‑difluoropyrrolidine-2‑carboxamide (CAS 1315304‑75‑6); opposite sign of rotation |
| Quantified Difference | Opposite sign of optical rotation; (S)‑configuration required for >20‑fold potency advantage in DPP‑IV inhibition |
| Conditions | Polarimetry; comparative DPP‑IV enzyme assay with 1‑(γ‑substituted prolyl)‑(S)‑2‑cyanopyrrolidines |
Why This Matters
Procurement of the correct (S)-enantiomer is essential for producing pharmacologically active DPP‑IV and FAP inhibitors, as the (R)-enantiomer fails to engage the target enzyme with meaningful potency.
- [1] Sakashita, H., et al. (2005) '1‑((S)-γ‑substituted prolyl)‑(S)‑2‑cyanopyrrolidine as a novel series of highly potent DPP‑IV inhibitors', Bioorganic & Medicinal Chemistry Letters, 15(10), pp. 2587–2592. View Source
